molecular formula C17H18BrNO2 B4278856 N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide

N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide

Cat. No.: B4278856
M. Wt: 348.2 g/mol
InChI Key: DSKMNQVYQXWPOT-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and a dimethylphenoxy group attached to a propanamide backbone

Properties

IUPAC Name

N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-11-7-12(2)9-16(8-11)21-13(3)17(20)19-15-6-4-5-14(18)10-15/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKMNQVYQXWPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromophenylamine and 3,5-dimethylphenol.

    Formation of Intermediate: The 3,5-dimethylphenol is reacted with an appropriate alkylating agent to form 2-(3,5-dimethylphenoxy)propanoic acid.

    Amidation Reaction: The intermediate is then reacted with 3-bromophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and phenoxy groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include primary amines or alcohols.

    Hydrolysis: The major products are 3-bromophenylamine and 2-(3,5-dimethylphenoxy)propanoic acid.

Scientific Research Applications

N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or improved mechanical strength.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and dimethylphenoxy groups can enhance binding affinity and specificity to the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(3,5-dimethylphenoxy)propanamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-fluorophenyl)-2-(3,5-dimethylphenoxy)propanamide: Similar structure but with a fluorine atom instead of bromine.

    N-(3-iodophenyl)-2-(3,5-dimethylphenoxy)propanamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide
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N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide

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